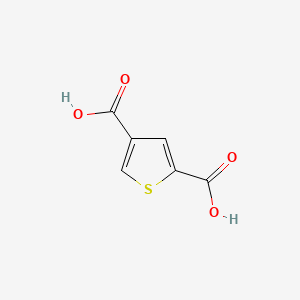
thiophene-2,4-dicarboxylic acid
Overview
Description
thiophene-2,4-dicarboxylic acid is an organic compound with the molecular formula C6H4O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two carboxylic acid groups at the 2 and 4 positions of the thiophene ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Thiophene-2,4-dicarboxylic acid, also known as 2,4-Thiophenedicarboxylic acid, is primarily used as a bridging ligand in the synthesis of metal-organic coordination polymers . These coordination polymers have been synthesized using double charged Sr (II) and Zn (II) cations . The compound’s primary targets are therefore these metal ions, which it binds to form coordination polymers .
Mode of Action
The compound interacts with its targets (metal ions) through coordination bonds, forming one-, two-, or three-dimensional polymeric structures . The resulting coordination polymers have diverse structures, including 2D coordination polymers and porous supramolecular frameworks . The compound’s mode of action is therefore the formation of these coordination bonds, which result in the creation of these diverse structures .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation and properties of the resulting coordination polymers . These polymers have been shown to have interesting luminescent and magnetic properties . The compound’s effect on these pathways results in the creation of materials with these properties .
Pharmacokinetics
The compound is used in solvothermal conditions to synthesize coordination polymers This suggests that the compound may have good solubility in certain solvents, which could impact its bioavailability
Result of Action
The primary result of this compound’s action is the formation of coordination polymers with diverse structures and properties . These polymers have been shown to have interesting luminescent and magnetic properties . The compound’s action therefore results in the creation of materials with these properties .
Action Environment
The action of this compound is influenced by the environmental conditions under which it is used. For example, the compound is used in solvothermal conditions to synthesize coordination polymers . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and pressure
Biochemical Analysis
Biochemical Properties
2,4-Thiophenedicarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of coordination networks due to its diverse coordination modes . It interacts with enzymes and proteins that facilitate these reactions. For instance, it has been shown to interact with cutinases such as Humicola insolens and Thermobifida cellulosilytica, leading to its degradation . These interactions are primarily based on hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these enzymes.
Cellular Effects
The effects of 2,4-Thiophenedicarboxylic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can be degraded by specific enzymes, leading to changes in cellular metabolism . Additionally, its presence can alter the expression of genes involved in metabolic pathways, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, 2,4-Thiophenedicarboxylic acid exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, its interaction with cutinases involves binding to the enzyme’s active site, leading to its degradation . This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the compound within the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Thiophenedicarboxylic acid change over time. The compound’s stability and degradation are influenced by factors such as temperature and enzyme presence. Studies have shown that at higher temperatures, the degradation of 2,4-Thiophenedicarboxylic acid by cutinases is significantly faster . Long-term effects on cellular function include alterations in metabolic pathways and gene expression, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2,4-Thiophenedicarboxylic acid vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while at higher doses, it can lead to toxic or adverse effects. Studies have shown that high doses of 2,4-Thiophenedicarboxylic acid can cause significant changes in gene expression and metabolic pathways, leading to potential toxicity .
Metabolic Pathways
2,4-Thiophenedicarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its degradation and utilization. It has been shown to be metabolized by specific bacterial cultures, leading to the formation of sulfate and other metabolites . This degradation process involves the oxidation of the compound, which supports the growth of microbial populations.
Transport and Distribution
Within cells and tissues, 2,4-Thiophenedicarboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as its ability to form hydrogen bonds and hydrophobic interactions .
Subcellular Localization
The subcellular localization of 2,4-Thiophenedicarboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals ensure that the compound exerts its effects in the appropriate cellular context, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: thiophene-2,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of thiophene with carbon dioxide in the presence of a catalyst. Another method includes the oxidation of thiophene-2,4-dimethanol using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: In industrial settings, 2,4-thiophenedicarboxylic acid is often produced via the chlorination of adipic acid using thionyl chloride, followed by cyclization and oxidation steps . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: thiophene-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene-2,4-dicarboxylic anhydride.
Reduction: Reduction reactions can convert it into thiophene-2,4-dimethanol.
Substitution: It can participate in electrophilic substitution reactions, where the carboxylic acid groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sulfuric acid, nitric acid.
Major Products Formed:
Oxidation: Thiophene-2,4-dicarboxylic anhydride.
Reduction: Thiophene-2,4-dimethanol.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
thiophene-2,4-dicarboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,5-Thiophenedicarboxylic acid: Similar in structure but with carboxylic acid groups at the 2 and 5 positions.
3,4-Thiophenedicarboxylic acid: Carboxylic acid groups at the 3 and 4 positions.
2,3-Thiophenedicarboxylic acid: Carboxylic acid groups at the 2 and 3 positions.
Uniqueness: thiophene-2,4-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which influences its reactivity and the types of complexes it can form. This positional isomerism allows for distinct chemical behavior compared to its analogs .
Properties
IUPAC Name |
thiophene-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBBDSGVPGCWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80957568 | |
| Record name | Thiophene-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36157-39-8 | |
| Record name | 2,4-Thiophenedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036157398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Thiophenedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Thiophenedicarboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS269BLN3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of 2,4-thiophenedicarboxylic acid and its derivatives?
A1: 2,4-Thiophenedicarboxylic acid serves as a versatile building block for synthesizing diverse polycyclic aromatic compounds. Research demonstrates its utility in creating:
- Fused thiophene systems: Derivatives of 2,4-thiophenedicarboxylic acid can undergo ring-closure reactions to form various fused thiophene systems. These include indenothiophenes , phenaleno[b]thiophenes , and cyclopentathiophenes . The specific ring system formed depends on the substituents present on the thiophene ring and the reaction conditions.
- Thieno[2,3-d]pyrimidine derivatives: Isothiocyanato derivatives of 2,4-thiophenedicarboxylic acid can be used to synthesize thieno[2,3-d]pyrimidine derivatives, which have shown potential as radioprotective and anticancer agents .
Q2: How does the position of substituents on the 2,4-thiophenedicarboxylic acid scaffold influence the outcome of ring-closure reactions?
A2: The position of substituents significantly impacts the regioselectivity of ring-closure reactions.
- Identical functional groups at positions 2 and 4: These typically lead to the formation of indeno[1,2-c]thiophene systems .
- More reactive functional groups at position 5: These favor the formation of indeno[2,1-b]thiophene systems .
Q3: What spectroscopic techniques are helpful in characterizing the structure of compounds derived from 2,4-thiophenedicarboxylic acid?
A3: Researchers utilize a combination of spectroscopic methods to confirm the structure of synthesized compounds:
- 1H-NMR spectroscopy: This technique is crucial in identifying the specific isomers formed during ring-closure reactions. The deshielding effect of carbonyl groups on neighboring protons provides valuable information about the relative positions of the fused rings , , .
- UV/Vis spectroscopy: This method helps differentiate between isomers based on the anellation side of the thiophene ring .
- IR spectroscopy and mass spectrometry: These techniques provide further structural confirmation and information about functional groups present in the synthesized compounds .
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





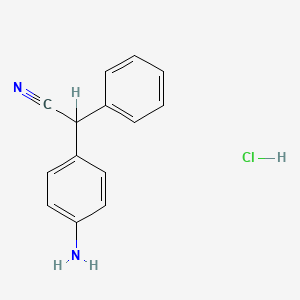
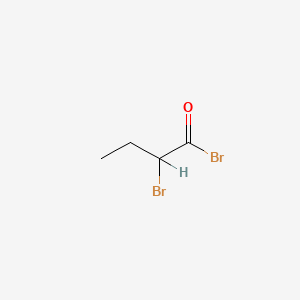
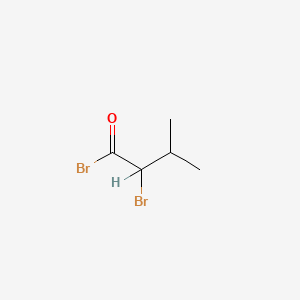
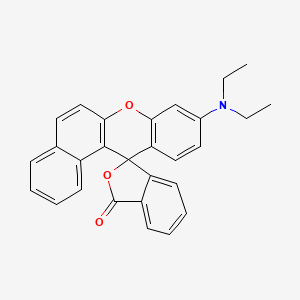
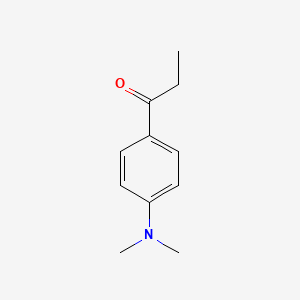
![Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate](/img/structure/B1266785.png)
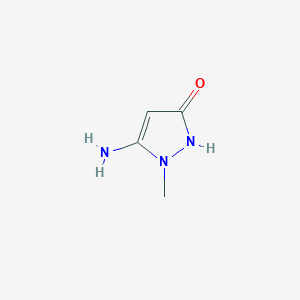
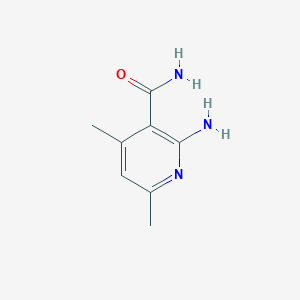
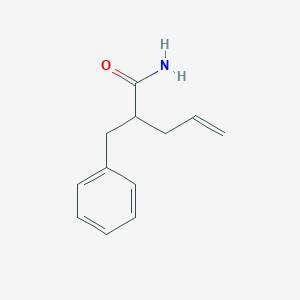
![2-[(4-Tert-butylphenyl)sulfanyl]acetic acid](/img/structure/B1266791.png)
![6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1266797.png)
